3-[4-(3,4-二甲基苯甲酰)哌嗪-1-基]-1-丙基喹喔啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
A series of novel piperazine derivatives can be synthesized through a multi-step procedure . Their structures are often characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve reductive amination .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral techniques .科学研究应用
抗菌和抗真菌活性
对新型哌嗪衍生物的研究,如1-(2-(4,5-二甲基-2-苯基-1H-咪唑-1-基)乙基)哌嗪,显示出显著的抗菌和抗真菌活性,表明在开发新的抗菌和抗真菌剂方面具有潜在应用 (Rajkumar, Kamaraj, & Krishnasamy, 2014).
生物膜和 MurB 抑制剂
一系列新型双(吡唑-苯并呋喃)杂化物具有哌嗪连接基,对细菌生物膜形成和 MurB 酶表现出有效的抑制活性,突出了它们作为新型抗菌剂的潜力,特别是对耐药菌株 (Mekky & Sanad, 2020).
在应力条件下的稳定性
一项关于喹唑啉-4(3H)-酮衍生物在应力条件下的稳定性研究发现,该化合物对紫外线辐射、高温和氧化剂稳定,但在碱性环境中容易水解。这项研究有助于了解药物物质的稳定性,这对于它们的开发和监管批准至关重要 (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
抗高血压药
对 2,4-二氨基-6,7-二甲氧基喹唑啉衍生物的研究,包括与本化合物相似的结构,已对其作为 α-1 肾上腺素受体拮抗剂和抗高血压药的潜力进行了评估,证明了此类化合物的多种治疗潜力 (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).
神经保护和阿尔茨海默病治疗
二甲基氨基甲酸 2,3-双二甲基氨基甲酰氧基-6-(4-乙基-哌嗪-1-羰基)-苯酯,一种具有哌嗪成分的化合物,被设计为一种多靶点治疗方法,为阿尔茨海默病提供神经保护治疗选择,展示了哌嗪衍生物在神经病学中的潜力 (Lecanu, Tillement, Mccourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
作用机制
未来方向
属性
IUPAC Name |
4-[[2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN6O4/c1-14-5-10-19-22(35)20(26-31-24(32-37-26)16-3-2-4-17(27)11-16)12-33(25(19)29-14)13-21(34)30-18-8-6-15(7-9-18)23(28)36/h2-12H,13H2,1H3,(H2,28,36)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHZYYRZUBZWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。